1-Butyl-2-methylpyridinium bromide
Description
Context within Pyridinium-Based Ionic Liquids
Pyridinium-based ionic liquids are a class of organic salts that are typically liquid at or near room temperature. longdom.orgnih.gov They are characterized by a pyridinium (B92312) cation, which can be functionalized with various alkyl groups. The properties of these ionic liquids, such as their melting point, viscosity, density, and solubility, can be finely tuned by modifying the structure of the cation and the choice of the anion. longdom.org
The synthesis of pyridinium-based ionic liquids, including 1-butyl-2-methylpyridinium bromide, generally involves the N-alkylation of the corresponding pyridine (B92270) derivative. nih.gov In the case of this compound, this is achieved by reacting 2-methylpyridine (B31789) with 1-bromobutane (B133212). The position of the methyl group on the pyridinium ring, as well as the length of the alkyl chain, significantly influences the compound's properties. For instance, the steric hindrance caused by the methyl group at the 2-position can affect the packing of the ions and, consequently, physical properties like melting point and viscosity when compared to its isomers with the methyl group at the 3- or 4-position. acs.org
Research Significance and Interdisciplinary Scope
The research significance of this compound and related pyridinium ionic liquids spans multiple scientific disciplines. Their tunable nature makes them highly versatile, with applications ranging from chemical synthesis to materials science and electrochemistry. longdom.orgnih.gov
In the realm of organic synthesis , these ionic liquids can serve as environmentally benign solvents and catalysts. nih.gov Their low volatility and high thermal stability make them attractive alternatives to traditional organic solvents. longdom.org
Furthermore, these ionic liquids are being explored as precursors for the synthesis of novel materials . Their use in the formation of functionalized materials is an active area of research, with potential applications in various advanced technologies. nih.gov The interdisciplinary nature of research into this compound underscores its potential as a versatile and valuable compound in academic and industrial research.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its application in various research fields. While extensive data for this specific compound is not widely published, its properties can be understood in the context of closely related pyridinium ionic liquids.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₆BrN | nih.gov |
| Molecular Weight | 230.14 g/mol | nih.gov |
| CAS Number | 26576-84-1 | nih.gov |
Note: This table presents basic, computationally-derived, or supplier-provided data.
Table 2: Experimentally Investigated Properties of Structurally Similar Pyridinium Ionic Liquids
The following table outlines key thermophysical properties that are typically investigated for ionic liquids. The data for density, viscosity, and conductivity are presented for a closely related compound, 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide, to illustrate the typical behavior of this cation in an ionic liquid system as a function of temperature. nih.gov
| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) | Conductivity (mS/cm) |
| 298.15 | 1.43 | 113.8 | 1.89 |
| 303.15 | 1.42 | 89.2 | 2.34 |
| 308.15 | 1.42 | 70.9 | 2.85 |
| 313.15 | 1.41 | 57.2 | 3.42 |
| 318.15 | 1.41 | 46.5 | 4.05 |
| 323.15 | 1.40 | 38.2 | 4.74 |
This data is for 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and is intended to be representative of the qualitative behavior of 1-butyl-2-methylpyridinium based ionic liquids. nih.gov The actual values for this compound may differ.
Properties
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.BrH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHDOABFJHOTIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049258 | |
| Record name | 1-Butyl-2-methylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26576-84-1 | |
| Record name | Pyridinium, 1-butyl-2-methyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26576-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-2-methylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026576841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-2-methylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butyl-2-methylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Butyl 2 Methylpyridinium Bromide
Conventional Quaternization Techniques
Traditional methods for synthesizing pyridinium (B92312) salts like 1-butyl-2-methylpyridinium bromide rely on established batch reaction protocols. These techniques are well-understood and widely practiced in many chemistry laboratories.
The most fundamental method for preparing this compound is through a direct N-alkylation reaction. This is a classic SN2 (bimolecular nucleophilic substitution) reaction where the nitrogen atom of the 2-methylpyridine (B31789) ring acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromobutane (B133212). rsc.org The lone pair of electrons on the nitrogen atom forms a bond with the butyl group, while the bromide ion is displaced, becoming the counter-ion to the newly formed pyridinium cation.
The reaction is often represented as: C₅H₄N(CH₃) + C₄H₉Br → [C₅H₄N(CH₃)(C₄H₉)]⁺Br⁻
A significant factor in this specific reaction is the steric hindrance caused by the methyl group at the C-2 position of the pyridine (B92270) ring. nih.gov This methyl group is adjacent to the nitrogen atom, which can impede the approach of the alkylating agent (1-bromobutane). This steric effect can lead to slower reaction rates and lower yields compared to the quaternization of unsubstituted pyridine. nih.govmostwiedzy.pl
To overcome challenges like steric hindrance and to maximize the yield of this compound, several reaction parameters can be optimized. Key strategies include adjusting the temperature, reaction time, and stoichiometry of the reactants.
Temperature: Increasing the reaction temperature generally accelerates the rate of quaternization. Reactions are often performed at elevated temperatures, sometimes under reflux conditions, to provide the necessary activation energy for the SN2 reaction to proceed efficiently. nih.gov
Reaction Time: Due to the steric hindrance of the 2-methyl group, extended reaction times are often necessary to achieve high conversion rates. mostwiedzy.pl Monitoring the reaction progress over time is crucial to determine the optimal duration. For instance, in related quaternizations, reactions have been carried out for periods ranging from hours to several days. nih.govmostwiedzy.pl
Stoichiometry: Using an excess of the alkylating agent, 1-bromobutane, can help to drive the reaction to completion. However, this requires subsequent purification steps to remove the unreacted alkyl halide.
The table below illustrates how reaction conditions can be varied to improve synthesis outcomes, based on general principles of quaternization.
| Parameter | Condition 1 | Condition 2 | Rationale for Yield Enhancement |
| Temperature | 70 °C mostwiedzy.pl | 100 °C nih.gov | Provides more kinetic energy to overcome the activation barrier, increasing reaction rate. |
| Solvent | Acetonitrile (B52724) nih.gov | Solvent-free nih.gov | A solvent-free (melt) condition can increase reactant concentration, potentially leading to higher yields. nih.gov |
| Time | 48 hours nih.gov | >14 days mostwiedzy.pl | Longer reaction times can allow sterically hindered reactions to proceed to a higher degree of completion. mostwiedzy.pl |
The choice of solvent can significantly influence the rate and yield of the quaternization reaction. Solvents are chosen based on their ability to dissolve the reactants and their polarity, which can stabilize the charged transition state of the SN2 reaction.
Commonly used solvents for quaternization reactions include:
Acetonitrile: A polar aprotic solvent that is effective for SN2 reactions. nih.gov
Toluene (B28343): A nonpolar solvent, which may require higher temperatures to achieve good results. nih.gov
Dichloromethane: A polar aprotic solvent used in some modern synthetic approaches. nih.gov
In some cases, the reaction is performed without any solvent. nih.gov This "solvent-free" or "neat" approach involves heating the mixture of 2-methylpyridine and 1-bromobutane directly. This method maximizes the concentration of reactants and can lead to good yields, representing a greener chemical process by reducing solvent waste. nih.gov
Advanced Synthetic Techniques
To improve efficiency, reduce reaction times, and enhance the scalability and sustainability of the synthesis, advanced techniques have been developed. These methods offer greater control over reaction conditions compared to conventional batch processes. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the quaternization of pyridines. nih.govrsc.org In this technique, microwave irradiation is used to heat the reaction mixture. Unlike conventional heating, microwave energy couples directly with the polar molecules in the mixture, leading to rapid and uniform heating.
The primary advantages of microwave-assisted synthesis include:
Drastic Reduction in Reaction Times: Reactions that might take many hours or days using conventional heating can often be completed in minutes. nih.govacs.org
Increased Yields: The rapid heating can minimize the formation of side products.
Improved Energy Efficiency: Targeted heating makes the process more energy-efficient.
This method has been successfully applied to produce a wide range of ionic liquids, and the synthesis of this compound is a suitable candidate for this technology. acs.org
Continuous flow chemistry offers significant advantages for the synthesis of ionic liquids, including improved scalability, safety, and process control. rsc.orgresearchgate.net In a flow system, reactants are continuously pumped through a heated reactor, where the reaction takes place. This approach allows for precise control over parameters like temperature, residence time, and mixing. rsc.org
Researchers have successfully optimized the synthesis of butylpyridinium bromide using a continuous flow system combined with Bayesian optimization to simultaneously maximize both reaction yield and production rate. rsc.orgresearchgate.net For a similar compound, butylpyridinium bromide, optimal conditions were identified at 138 °C with a residence time of 21 minutes, achieving an isolated yield of 83%. rsc.org This demonstrates the power of continuous flow systems to produce pyridinium salts efficiently and in large quantities. rsc.orgrsc.org
The benefits of this approach include:
Scalability: Production can be easily scaled up by running the system for longer periods. rsc.org
Safety: The small reaction volume at any given time minimizes the risks associated with exothermic reactions. nih.govresearchgate.net
Reproducibility: Automated control over reaction parameters ensures high reproducibility. researchgate.net
The table below summarizes the findings from a continuous flow synthesis optimization for a closely related pyridinium salt. rsc.org
| Parameter | Optimized Value | Outcome |
| Temperature | 138 °C | 85.86% Yield |
| Residence Time (τres) | 21 min | 0.90 g h⁻¹ Production Rate |
| Mole Fraction (χpyr) | 0.66 | High Purity Product |
These advanced methods represent the future of ionic liquid synthesis, offering greener, safer, and more efficient alternatives to traditional batch processing.
Purification Protocols for Research Applications
For many research applications, particularly in fields like electrochemistry or catalysis, the purity of the ionic liquid is of utmost importance as impurities can significantly influence the observed properties and reactivity. Therefore, rigorous purification protocols are necessary to achieve high-purity this compound.
A common initial purification step involves washing the crude product with a non-polar solvent, such as ethyl acetate. This helps to remove unreacted, non-polar starting materials. The ionic liquid, being polar, will have limited solubility in the ethyl acetate, allowing for a simple phase separation. This washing step can be repeated multiple times to enhance the removal of impurities.
For achieving high purity, recrystallization is a widely used and effective technique. The choice of solvent is critical for successful recrystallization. A suitable solvent system is one in which the ionic liquid is sparingly soluble at low temperatures but readily soluble at higher temperatures. For pyridinium bromides, a mixture of a polar solvent like acetonitrile or acetone (B3395972) with a less polar co-solvent can be effective. For instance, the crude product can be dissolved in a minimal amount of hot acetonitrile, and then a less polar solvent in which the ionic liquid is insoluble, such as ethyl ether or additional ethyl acetate, can be slowly added until turbidity is observed. Cooling this mixture slowly will induce the formation of crystals. The process of recrystallization can be repeated until the desired level of purity is achieved, which is often monitored by techniques such as NMR spectroscopy or chromatography. In some cases, seeding the solution with a small crystal of the pure compound can facilitate the crystallization process.
Another powerful technique for purifying ionic liquids is column chromatography. While less common for bulk purification due to the cost and amount of solvent required, it is an excellent method for obtaining very high purity material for specific research needs. For pyridinium-based ionic liquids, reversed-phase chromatography can be employed. nih.gov In this method, a non-polar stationary phase (like C18 silica (B1680970) gel) is used with a polar mobile phase. The separation is based on the differential partitioning of the ionic liquid and any impurities between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water and an organic modifier like acetonitrile or methanol, can be optimized to achieve efficient separation. nih.gov Solid-phase extraction (SPE) can also be used as a pre-purification or concentration step prior to chromatographic analysis or purification. nih.gov
Drying is a final, but crucial, step in the purification process. Due to the hygroscopic nature of many ionic liquids, any absorbed water must be removed. This is typically achieved by drying the purified product under high vacuum at an elevated temperature for an extended period.
| Purification Technique | Description | Key Parameters |
| Solvent Washing | Removal of non-polar impurities. | Solvent: Ethyl acetate. Repeated washes enhance purity. |
| Recrystallization | High-purity crystal formation. | Solvents: Acetonitrile/ethyl ether, Acetone. Slow cooling is crucial. |
| Column Chromatography | Separation based on polarity. | Stationary Phase: Reversed-phase (e.g., C18). Mobile Phase: Water/acetonitrile or water/methanol mixtures. nih.gov |
| Drying | Removal of residual water. | High vacuum at elevated temperature. |
Molecular Structure and Supramolecular Interactions
Cationic and Anionic Structural Components
1-Butyl-2-methylpyridinium bromide is an ionic compound consisting of a 1-butyl-2-methylpyridinium cation ([C10H16N]+) and a bromide anion (Br-). nih.gov The cation is composed of a pyridinium (B92312) ring, which is an aromatic six-membered heterocycle containing a nitrogen atom, substituted with a butyl group at the nitrogen atom (N1) and a methyl group at the C2 position of the ring. nih.govtandfonline.com The positive charge is formally located on the nitrogen atom. nih.gov The anion is a single bromide ion. nih.gov
Conformational Analysis of the N-Butyl Chain
The n-butyl chain attached to the pyridinium ring introduces conformational flexibility to the cation. This flexibility is primarily due to rotation around the single bonds within the butyl group.
Torsion Angles and Preferred Conformations
| Compound | Torsion Angle 1 (N1-C7-C8-C9) | Torsion Angle 2 (C7-C8-C9-C10) | Resulting Conformation | Reference |
|---|---|---|---|---|
| 1-Butyl-4-methylpyridinium bromide | ~60.2° (gauche) | ~173.9° (anti) | L-shaped | tandfonline.com |
| 1-Butylpyridinium bromide | ~8(4)° (nearly eclipsed) | Not specified | Bent away from the ring | tandfonline.com |
Interionic Interactions in Condensed Phases
The interactions between the 1-butyl-2-methylpyridinium cation and the bromide anion are crucial in determining the macroscopic properties of the salt. These interactions include hydrogen bonding and cation-anion pairing.
Hydrogen Bonding Characteristics
Although the cation does not have traditional strong hydrogen bond donors like -OH or -NH groups, C-H···Br hydrogen bonds can form between the hydrogen atoms of the pyridinium ring and the butyl chain and the bromide anion. researchgate.netacs.org The hydrogen atoms on the pyridinium ring are generally more acidic and thus form stronger hydrogen bonds compared to the hydrogen atoms on the alkyl chain. acs.org The formation of these hydrogen bonds can lead to the creation of three-dimensional networks in the crystal structure, contributing to its stability. researchgate.net The strength and directionality of these hydrogen bonds are influenced by the nature of the anion. tandfonline.com
Non-Covalent Interactions (e.g., C-H...π, van der Waals)
Beyond the primary ionic bonding between the 1-butyl-2-methylpyridinium cation and the bromide anion, a network of weaker non-covalent interactions is instrumental in defining the three-dimensional structure. These include hydrogen bonds, C-H...π interactions, and van der Waals forces.
Detailed research on the specific crystal structure of this compound is not extensively available in the public domain. However, insights can be drawn from studies on closely related compounds, such as N-n-butylpyridinium bromide. In the crystal structure of N-n-butylpyridinium bromide, the packing is stabilized by intermolecular C-H...Br hydrogen bonds. This suggests that similar interactions are highly probable in this compound, where the hydrogen atoms of the butyl chain and the pyridinium ring can interact with the bromide anion.
C-H...π Interactions:
C-H...π interactions are a form of weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system, such as the pyridinium ring, acts as the acceptor. In the context of this compound, the butyl chain's C-H bonds can interact with the π-electron cloud of the pyridinium ring of an adjacent cation. The geometry and energy of these interactions are influenced by the substitution pattern on the aromatic ring. While specific experimental data for this compound is scarce, computational studies on similar aromatic systems have shown that these interactions are a significant factor in the cohesive energy of the crystal lattice. The presence of the electron-withdrawing nitrogen atom in the pyridinium ring enhances its ability to act as a π-acceptor.
Van der Waals Forces:
The following table summarizes the types of non-covalent interactions expected to be present in the crystal structure of this compound, based on research on analogous systems.
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| C-H...Br Hydrogen Bond | C-H groups on the butyl chain and pyridinium ring | Bromide anion (Br⁻) | Plays a key role in linking cations and anions, contributing to the stability of the crystal lattice. |
| C-H...π Interaction | C-H groups on the butyl chain of one cation | π-system of the pyridinium ring of an adjacent cation | Influences the relative orientation of the cations and contributes to the overall cohesive energy. |
| Van der Waals Forces | Butyl chains and pyridinium rings of adjacent cations | Butyl chains and pyridinium rings of adjacent cations | Contributes significantly to the overall packing efficiency and melting point of the compound. |
It is important to note that the strength and geometry of these interactions can be definitively determined only through detailed crystallographic analysis or high-level computational modeling specific to this compound.
Computational and Theoretical Investigations
Quantum Chemical Studies
Quantum chemical studies of ionic liquids like 1-Butyl-2-methylpyridinium bromide involve solving approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecular system. These methods are foundational for predicting a wide range of chemical and physical characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electron density of a system to calculate its energy and other properties. It offers a balance between accuracy and computational cost, making it suitable for the study of relatively large systems like ionic liquids. While specific, in-depth DFT studies exclusively on this compound are limited in publicly accessible literature, extensive research on its isomers, such as 1-butyl-4-methylpyridinium bromide, provides a strong basis for understanding its probable characteristics.
Geometry Optimization and Electronic Structure Calculations
Geometry optimization is a fundamental DFT procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the 1-butyl-4-methylpyridinium bromide ion pair, calculations performed using the B3LYP method with the 6-311G(d,p) basis set have determined the optimized configuration and the distances between the constituent atoms. In this optimized structure, the distance between specific atoms on the pyridinium (B92312) ring cation and the bromide anion have been calculated, providing insight into the ion pair's geometry. For example, the calculated distance between the second carbon atom of the pyridinium ring and the bromine anion is 3.4122 Å. These calculations are critical for understanding the fundamental structure from which all other electronic properties are derived.
Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap Analysis
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO energy gap (Eg), a key indicator of molecular stability.
For the related compound 1-butyl-4-methylpyridinium bromide, DFT calculations have established the energies of these orbitals. This analysis reveals how the electronic charge is distributed in these key orbitals, indicating the most probable sites for electrophilic and nucleophilic attack.
Below is a table summarizing the calculated electronic properties for the isomeric compound, which serves as a relevant proxy.
| Property | Value (eV) |
| EHOMO | -5.04 |
| ELUMO | -2.88 |
| Energy Gap (Eg) | 2.16 |
Note: Data derived from studies on the isomer 1-butyl-4-methylpyridinium bromide and its complex with a B12N12 nanocage.
Spectroscopic Property Predictions (e.g., NQR, NMR, IR vibrational frequencies)
A significant application of DFT is the prediction of various spectroscopic properties. By calculating the electronic and vibrational states of a molecule, it is possible to simulate its spectra, which can then be compared with experimental results to validate the computational model or to help interpret experimental findings.
Infrared (IR) Spectroscopy: DFT can predict the vibrational frequencies of molecular bonds. For the isomer 1-butyl-4-methylpyridinium bromide, computed IR spectra have identified characteristic peaks, such as those related to C-C stretching and C-H stretching vibrations. For instance, peaks at 1447 cm-1 and 1538 cm-1 are associated with symmetric and asymmetric C-C stretching, respectively.
Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR): DFT calculations can also predict NMR chemical shifts and NQR parameters. These predictions are based on the calculated electronic environment around each nucleus. For 1-butyl-4-methylpyridinium bromide, NMR and NQR parameters have been calculated to understand the electronic distribution and interactions within the ionic liquid.
COSMO-RS Modeling for Solvation and Interaction Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that combines quantum chemistry with statistical thermodynamics to predict the thermodynamic properties of fluid mixtures. It is particularly useful for screening potential solvents and for understanding intermolecular interactions without the need for extensive experimental data.
For the 1-butyl-2-methylpyridinium cation, COSMO-RS has been used to study its behavior in mixtures, particularly with a different anion ([BF4]-). These studies investigate properties like excess enthalpies and solubilities in various solvents. The methodology allows for the prediction of how the ionic liquid will interact with other chemical species, providing insights into hydrogen bonding, van der Waals forces, and electrostatic interactions. By analyzing the σ-profile (a histogram of the screening charge density on the molecule's surface), COSMO-RS can explain and predict the substance's behavior in solutions, which is vital for applications in separation processes and as a reaction medium.
Mechanistic Insights through Theoretical Calculations (e.g., transition states, reaction kinetics)
Computational and theoretical chemistry provide powerful tools to elucidate the complex reaction mechanisms of ionic liquids like this compound at a molecular level. Through methods such as density functional theory (DFT), it is possible to explore potential energy surfaces, identify transition states, and calculate reaction kinetics, offering insights that are often difficult to obtain through experimental means alone.
Theoretical investigations into the thermal decomposition of analogous ionic liquids, such as those based on the 1-alkyl-3-methylimidazolium bromide scaffold, suggest that the primary degradation pathway often involves a bimolecular nucleophilic substitution (S(_N)2) type mechanism. In this proposed mechanism for this compound, the bromide anion acts as the nucleophile, attacking one of the carbon atoms of the butyl group attached to the pyridinium ring. The pyridinium moiety, in this case, 2-methylpyridine (B31789), serves as the leaving group.
The thermal decomposition can be represented by the following reaction:
[C₄H₉(CH₃)C₅H₄N]⁺Br⁻ → C₄H₉Br + (CH₃)C₅H₄N
This process is initiated by the nucleophilic attack of the bromide ion on the α-carbon of the n-butyl group, leading to a transition state where the C-Br bond is partially formed and the C-N bond of the pyridinium ring is partially broken. The stability and geometry of this transition state are critical in determining the reaction rate.
While specific DFT calculations for this compound are not extensively available in the public literature, data from closely related systems provide valuable insights. For instance, studies on the thermal decomposition of 1-ethyl-3-methylimidazolium (B1214524) bromide have yielded experimental and calculated activation enthalpies for similar S(_N)2 reactions. bgu.ac.il These analogous systems help in estimating the energetic barriers and understanding the factors influencing the decomposition of this compound.
The presence of the methyl group at the 2-position of the pyridinium ring is expected to influence the reaction kinetics. Steric hindrance from the methyl group could potentially raise the energy of the transition state for the attack at the nitrogen, although the primary attack is on the alkyl chain. Electronically, the methyl group is weakly electron-donating, which might slightly modulate the electrophilicity of the butyl group's carbon atoms and the stability of the 2-methylpyridine leaving group.
To provide a quantitative perspective, the following table presents hypothetical, yet plausible, data for the S(_N)2 decomposition of this compound, based on analogous reported systems and theoretical principles.
| Parameter | Value | Method |
| Activation Enthalpy (ΔH‡) | 120 - 140 kJ/mol | DFT Calculation (Analogous Systems) |
| Transition State C-Br Bond Length | ~2.4 Å | DFT Optimization |
| Transition State C-N Bond Length | ~2.1 Å | DFT Optimization |
| Reaction Enthalpy (ΔH) | 50 - 70 kJ/mol | DFT Calculation |
Note: The data in this table is illustrative and based on values reported for similar ionic liquid decomposition reactions. Specific experimental or computational studies on this compound are required for precise values.
Further computational studies could also explore alternative decomposition pathways, such as elimination reactions (E2) leading to the formation of butene, hydrobromic acid, and 2-methylpyridine. The competition between S(_N)2 and E2 pathways is a well-known phenomenon in the chemistry of alkyl halides and related compounds, and its likelihood in the decomposition of this ionic liquid would depend on factors like temperature and the specific solvent environment, if any.
Reactivity and Chemical Transformations
Anion Exchange Reactions and Derivative Synthesis
A fundamental aspect of the reactivity of 1-butyl-2-methylpyridinium bromide involves the exchange of its bromide anion. This process allows for the synthesis of a wide array of derivatives with tailored properties. The bromide anion can be readily replaced by other anions through metathesis reactions, a common strategy in the synthesis of ionic liquids. For instance, reacting this compound with a salt containing a different anion, such as tetrafluoroborate (B81430) (BF4-) or hexafluorophosphate (B91526) (PF6-), in a suitable solvent can yield the corresponding 1-butyl-2-methylpyridinium tetrafluoroborate or hexafluorophosphate. tandfonline.comtandfonline.com
The synthesis of 1-butyl-2-methylpyridinium derivatives with different anions is crucial for tuning the physicochemical properties of the resulting ionic liquids, such as their viscosity, melting point, and electrochemical stability. unizar.esnih.gov For example, the synthesis of 1-butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide ([b2mpy][Tf2N]) has been reported, and its thermophysical properties have been studied in detail. unizar.esnih.govacs.org
The synthesis of these derivatives typically involves the initial quaternization of 2-methylpyridine (B31789) with an appropriate butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, followed by an anion exchange step. tandfonline.com
Table 1: Examples of Anion Exchange Reactions
| Starting Material | Reagent | Product |
| This compound | AgBF4 | 1-Butyl-2-methylpyridinium tetrafluoroborate |
| 1-Butyl-2-methylpyridinium chloride | KPF6 | 1-Butyl-2-methylpyridinium hexafluorophosphate |
| This compound | Li(NTf2) | 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide |
This table provides illustrative examples of anion exchange reactions and does not represent an exhaustive list.
Redox Behavior of the Pyridinium (B92312) Core
The pyridinium core of this compound is redox-active. The pyridinium cation can undergo reduction at the nitrogen-containing ring. The electrochemical stability of pyridinium-based ionic liquids is an area of active research, particularly for their application as electrolytes in devices like supercapacitors. ias.ac.in
The reduction potential of the pyridinium cation is influenced by the substituents on the ring. The presence of the electron-donating methyl group at the 2-position and the butyl group on the nitrogen atom will affect the electron density of the pyridinium ring and, consequently, its reduction potential. nih.gov Studies on related N-methylpyridinium molecules show they can be reduced at potentials around -1.6 V versus the ferrocenium/ferrocene couple in acetonitrile (B52724). acs.org
The oxidation of the bromide anion is another important aspect of the redox behavior of this compound. At positive potentials, the bromide anion can be oxidized to bromine (Br2), which can further react to form the tribromide anion (Br3-). researchgate.net The electrochemical oxidation of the bromide anion to the tribromide complex has been shown to be much slower and irreversible at a platinum electrode in an ionic liquid compared to a conventional acetonitrile electrolyte. researchgate.net
Addition Reactions at the Pyridinium Ring
The electron-deficient nature of the pyridinium ring in this compound makes it susceptible to nucleophilic addition reactions. scripps.edu Direct nucleophilic addition to the pyridine (B92270) ring is generally difficult and requires activation of the ring, which is achieved in this case by N-alkylation (the butyl group). scripps.edu
Nucleophilic attack can occur at the positions ortho (C2/C6) or para (C4) to the nitrogen atom. The regioselectivity of the addition is influenced by several factors, including the nature of the nucleophile and the steric environment of the pyridinium ring. scripps.edumdpi.com
Hard vs. Soft Nucleophiles: Generally, hard nucleophiles (e.g., organometallic reagents, hydrides) tend to attack the 2-position of the pyridinium ring. mdpi.comquimicaorganica.org Weaker, softer nucleophiles are less likely to attack the 2-position of a neutral pyridine but will react with the more polarized pyridinium salts. quimicaorganica.org
Steric Hindrance: The presence of the methyl group at the 2-position in this compound introduces steric hindrance. This can influence the regioselectivity of nucleophilic attack, potentially favoring addition at the less hindered C6 or C4 positions. scripps.edu In some cases, a bulky group at the C3 position can direct nucleophilic attack exclusively to the C6 position. mdpi.com
The addition of nucleophiles to pyridinium salts can lead to the formation of dihydropyridine (B1217469) derivatives, which are valuable intermediates in organic synthesis. mdpi.com For instance, the regioselective addition of nucleophiles to pyridinium salts can generate intermediate enol-ethers, which can then be hydrolyzed to produce a variety of dihydropyridones. nih.gov
Structure-Reactivity Relationships
The reactivity of this compound is intrinsically linked to its molecular structure. The positions of the substituents on the pyridinium ring play a crucial role in determining its chemical behavior.
The butyl group on the nitrogen atom and the methyl group at the 2-position both exert electronic and steric effects. The electron-donating nature of these alkyl groups can influence the electron density of the pyridinium ring, which in turn affects its redox potential and susceptibility to nucleophilic attack. nih.govacs.org
The position of the methyl group is particularly significant. A study comparing 1-butyl-2-methylpyridinium and 1-butyl-4-methylpyridinium isomers with the bis(trifluoromethylsulfonyl)imide anion revealed differences in their thermophysical properties, such as density and viscosity, highlighting the influence of the substituent's position on intermolecular interactions. unizar.esnih.gov
Furthermore, the nature of the anion (in this case, bromide) can impact the reactivity. In the solid state, the anion participates in hydrogen bonding and other non-covalent interactions with the pyridinium cation, influencing the crystal packing and potentially the reactivity in the solid state or in non-polar solvents. tandfonline.com For instance, cation-anion interactions in halide salts are often highly directional hydrogen bonds. tandfonline.com
Comparative Studies and Structure Property Relationships
Comparison with Other Pyridinium-Based Ionic Liquids
The properties of pyridinium-based ionic liquids can be finely tuned by altering the alkyl chain length, the counterion, and the position of substituents on the pyridinium (B92312) ring. longdom.org
Influence of Alkyl Chain Length on Chemical Behavior
The length of the alkyl chain attached to the nitrogen atom of the pyridinium ring significantly influences the physicochemical properties of the resulting ionic liquid. longdom.org Generally, as the alkyl chain length increases in the 1-alkyl-2-methylpyridinium bromide series, several trends are observed:
Viscosity: An increase in the alkyl chain length typically leads to higher viscosity. This is attributed to the increased van der Waals interactions between the longer alkyl chains, which restricts the movement of the ions.
Density: The density of pyridinium-based ILs tends to decrease as the alkyl chain length increases. This is because the increase in molecular volume outpaces the increase in molecular weight.
Hydrophobicity: Longer alkyl chains increase the nonpolar character of the cation, leading to decreased solubility in water and increased hydrophobicity. longdom.org This property is crucial for applications such as liquid-liquid extraction.
Melting Point: The effect on the melting point can be more complex. While longer chains can lead to better packing and higher melting points, they can also introduce conformational flexibility, which can disrupt crystal packing and lower the melting point.
Vibrational spectroscopy studies on N-alkyl pyridinium ionic liquids have shown that increasing the alkyl chain length leads to significant variations in their vibrational spectra, indicating changes in the molecular environment and interactions. researchgate.net These changes are also dependent on the anion present. researchgate.net
Effects of Counterion Identity on Ionic Liquid Characteristics
The choice of the anion paired with the 1-butyl-2-methylpyridinium cation has a profound impact on the properties of the ionic liquid. longdom.org The nature of the anion influences properties such as thermal stability, conductivity, and solubility. longdom.org
For instance, replacing the bromide anion (Br⁻) with other anions like tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) can lead to significant changes: longdom.orgresearchgate.net
Thermal Stability: The thermal stability of pyridinium-based ILs is highly dependent on the anion. Halide anions often result in lower thermal stability compared to larger, more stable anions like NTf₂⁻. longdom.org
Viscosity and Conductivity: Anions play a crucial role in determining the viscosity and, consequently, the ionic conductivity of the IL. longdom.org Larger and more asymmetric anions can disrupt the packing of the cations, leading to lower viscosity and higher conductivity. For example, ILs with the NTf₂⁻ anion generally exhibit lower viscosity than those with halide anions. ntnu.no
Cation-Anion Interactions: The strength of the interaction between the cation and anion affects the IL's properties. researchgate.net Weaker cation-anion interactions, as seen with anions like NTf₂⁻, can lead to materials with lower melting points and viscosities. nih.gov Studies have shown that for pyridinium-based ILs, the bromide anion can lead to more stable lipase (B570770) conformations in enzymatic reactions compared to the tetrafluoroborate anion, suggesting stronger interactions that are beneficial in specific applications. nih.gov
Table 1: Comparison of Properties Based on Anion for 1-Butyl-3-methylpyridinium (B1228570) Cation
| Anion | Melting Point (°C) | Viscosity (cP at 25°C) |
| Bromide (Br⁻) | 76-78 | Data not readily available |
| Tetrafluoroborate (BF₄⁻) | < 25 | 146 |
| Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | < -20 | 52 |
Note: Data for 1-butyl-3-methylpyridinium is used as a proxy due to the limited availability of comprehensive data for the 2-methyl isomer.
Positional Isomerism (e.g., 1-Butyl-3-methylpyridinium Bromide, 1-Butyl-4-methylpyridinium Bromide)
The position of the methyl group on the pyridinium ring significantly affects the properties of butyl-methylpyridinium bromide isomers. The steric hindrance and electronic effects of the methyl group in the ortho (2-), meta (3-), and para (4-) positions lead to different physical and chemical behaviors. tandfonline.com
Steric Effects: The methyl group at the 2-position in 1-butyl-2-methylpyridinium bromide introduces significant steric hindrance around the nitrogen atom. This can influence the cation's ability to pack efficiently in the solid state and its interactions with anions and solvent molecules. In contrast, the 3-methyl and 4-methyl isomers have less steric hindrance near the charged nitrogen center.
Packing and Conformation: Crystal structure analysis has revealed differences in the packing and conformation of these isomers. For instance, the butyl tail in this compound has been observed to adopt an anti and gauche conformation, which is linked to efficient in-plane packing. tandfonline.com
Physicochemical Properties: These structural differences translate into variations in properties like melting point, viscosity, and density. While specific comparative data for the bromide salts are not always available, studies on related pyridinium ILs show that such positional isomerism can influence their performance in applications like extractions. ntnu.no
Comparative Analysis with Other Classes of Ionic Liquids (e.g., Imidazolium (B1220033), Pyrrolidinium, Phosphonium)
A comparative analysis of this compound with other classes of ionic liquids reveals distinct differences in their fundamental properties.
Imidazolium-Based Ionic Liquids
Imidazolium-based ILs, such as 1-butyl-3-methylimidazolium ([BMIM]) salts, are among the most widely studied. researchgate.netnih.govacs.orgacs.org
Aromaticity and Interactions: The pyridinium ring is more aromatic than the imidazolium ring. researchgate.net This difference in electronic structure can influence cation-π and other non-covalent interactions. The intermolecular interaction strength in [BMIM]+-based ILs is generally stronger than in [BMPy]+ (1-butyl-3-methylpyridinium)-based ILs. nih.govacs.orgacs.org
Viscosity and Density: Pyridinium-based ILs are often more viscous than their imidazolium counterparts with the same anion. researchgate.net Conversely, imidazolium-based ILs tend to have higher densities. acs.org
Extraction Capabilities: In applications like the extraction of aromatic compounds, pyridinium-based ILs can show higher distribution ratios, although the separation factors may be similar to imidazolium-based ILs with the same alkyl side chains. ntnu.no
Pyrrolidinium-Based Ionic Liquids
Pyrrolidinium-based ILs, containing a saturated five-membered ring, offer a non-aromatic alternative to pyridinium and imidazolium ILs. acs.orgalfa-chemistry.com
Thermal Stability: Pyrrolidinium-based ILs often exhibit high thermal stability, comparable to or sometimes exceeding that of imidazolium and pyridinium ILs. acs.org
Toxicity: Some studies suggest that pyrrolidinium-based ILs may have lower toxicity compared to imidazolium and pyridinium-based ILs, making them potentially more environmentally benign. acs.org
Electrochemical Performance: Due to their smaller cation size, pyrrolidinium-based ILs can lead to improved specific capacitance in supercapacitors compared to imidazolium- and pyridinium-based ILs with the same anion. rsc.org
Phosphonium-Based Ionic Liquids
Phosphonium-based ILs, featuring a central phosphorus atom, are known for their distinct properties. elsevierpure.comrsc.org
Thermal Stability: Phosphonium ILs generally exhibit higher thermal stability compared to their nitrogen-based (ammonium, imidazolium, pyridinium) counterparts. rsc.org
Viscosity: They are typically more viscous than pyridinium and imidazolium ILs, which can be a disadvantage in applications requiring high mass transfer rates.
Table 2: General Comparison of Ionic Liquid Cations
| Cation Class | Key Structural Feature | General Properties |
| Pyridinium | Aromatic six-membered ring with one nitrogen | Tunable properties, good solvents for a range of compounds. longdom.org |
| Imidazolium | Aromatic five-membered ring with two nitrogens | Lower viscosity and higher density compared to pyridinium ILs. researchgate.net |
| Pyrrolidinium | Saturated five-membered ring with one nitrogen | High thermal stability, potentially lower toxicity. acs.org |
| Phosphonium | Tetra-alkyl substituted phosphorus | High thermal stability, generally higher viscosity. elsevierpure.comrsc.org |
This comparative analysis underscores that the choice of cation is a critical determinant of the properties and potential applications of an ionic liquid. This compound, as a member of the pyridinium class, offers a unique set of characteristics that can be advantageous in specific contexts, particularly where its solvency, aromaticity, and the specific steric and electronic effects of the 2-methyl group are beneficial.
Green Chemistry and Sustainable Research Directions
Role as Environmentally Benign Solvent Alternatives
Ionic liquids are considered potential replacements for conventional volatile organic compounds (VOCs) due to their unique set of properties. 1-Butyl-2-methylpyridinium bromide exemplifies these characteristics, making it an attractive option as a green solvent.
A key advantage of ionic liquids like this compound is their negligible vapor pressure. This property significantly reduces air pollution caused by solvent evaporation, a major drawback of traditional VOCs. Furthermore, their non-flammable nature enhances laboratory and industrial safety.
The "greenness" of ionic liquids is also assessed by their potential impact on human health and the environment. Studies have suggested that certain cations, including the 1-butyl-2-methylpyridinium cation, may be part of combinations that are less toxic, making them promising for developing more human-friendly solvents. researchgate.net
The utility of pyridinium-based ionic liquids extends to various chemical transformations. For instance, a related compound, 1-butyl-3-methylpyridinium (B1228570) tribromide, has been effectively used as both a reagent and a solvent for the regioselective bromination of anilines and phenols. researchgate.net This process operates under mild conditions and often only requires water for product extraction, simplifying the work-up procedure and minimizing the use of hazardous organic solvents. researchgate.net
Physicochemical Properties of this compound
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H16BrN |
| Molecular Weight | 230.14 g/mol |
| CAS Number | 26576-84-1 |
Note: This data is compiled from publicly available chemical databases. nih.gov
Development of Recyclable and Reusable Ionic Liquid Systems
A significant aspect of sustainable chemistry is the ability to recycle and reuse components of a chemical process, thereby minimizing waste and reducing costs. This compound and similar ionic liquids are at the forefront of research in this area.
The non-volatile nature of these ionic liquids simplifies their separation from reaction products, which can often be removed through distillation. This allows the ionic liquid to be recovered and reused in subsequent reaction cycles, a critical feature for industrial applications.
Research on related pyridinium-based ionic liquids has demonstrated their recyclability. For example, in bromination reactions using 1-butyl-3-methylpyridinium tribromide, the spent 1-butyl-3-methylpyridinium bromide can be easily recovered and recycled. researchgate.net This reusability, combined with high reaction conversions and short reaction times, underscores the economic and environmental benefits of using such systems. researchgate.net
The development of these recyclable systems represents a significant step towards creating more sustainable and efficient chemical processes, aligning with the core principles of green chemistry.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing high-purity 1-butyl-2-methylpyridinium bromide, and how can impurities be minimized?
- Methodological Answer : Synthesis typically involves quaternization of 2-methylpyridine with 1-bromobutane under reflux in anhydrous conditions. Key parameters include stoichiometric control (molar ratio ~1:1.1 for excess alkyl halide), reaction temperature (80–100°C), and inert atmosphere (N₂/Ar) to prevent oxidation . Purification via recrystallization in acetonitrile or ethyl acetate, followed by vacuum drying (60°C, 24 hr), reduces residual halides and solvents. Purity ≥99% can be confirmed via HPCE or ion chromatography .
Q. How does the melting point of this compound compare to structural analogs, and what factors influence its thermal stability?
- Methodological Answer : The compound has a melting point of ~152°C, higher than 1-butyl-3-methylpyridinium bromide (138°C) due to positional isomerism affecting lattice energy . Thermal stability (up to 200°C under N₂) can be assessed via TGA-DSC. Decomposition pathways involve cleavage of the butyl chain and bromide release. Preferential degradation in humid environments necessitates storage in desiccators .
Advanced Research Questions
Q. What computational models are effective for predicting solvent interactions of this compound in aqueous or alcoholic systems?
- Methodological Answer : COSMO-RS (Conductor-like Screening Model for Real Solvents) is validated for simulating thermodynamic properties (activity coefficients, solubility) in water and alkan-1-ols . Molecular dynamics (MD) simulations with force fields like OPLS-AA can model hydrogen-bonding networks and ion-pair dissociation kinetics. Experimental validation via calorimetry (e.g., mixing enthalpy measurements) is recommended .
Q. How does the choice of anion (e.g., Br⁻ vs. BF₄⁻) impact the catalytic performance of 1-butyl-2-methylpyridinium-based ionic liquids in transition metal catalysis?
- Methodological Answer : Bromide anions enhance nucleophilicity and stabilize cationic intermediates in SN2 reactions, whereas BF₄⁻ improves hydrophobicity for biphasic systems. Comparative studies using Heck coupling or hydrogenation reactions show bromide’s superior coordination with Pd catalysts, increasing turnover number (TON) by ~30% . Anion exchange protocols (e.g., AgBF₄ metathesis) enable systematic evaluation .
Q. What analytical strategies resolve contradictions in bromide ion quantification when studying degradation products of this compound?
- Methodological Answer : Discrepancies in bromide detection (e.g., via ion-selective electrodes vs. ion chromatography) arise from matrix interference. Standard addition methods with ICP-MS (detection limit: 0.1 ppm) improve accuracy. For thermal degradation studies, tandem TGA-MS identifies volatile bromide species (e.g., HBr), while XPS confirms residual Br in charred products .
Methodological Design & Data Analysis
Q. How can researchers design experiments to assess the electrochemical window of this compound for energy storage applications?
- Methodological Answer : Cyclic voltammetry (CV) in a three-electrode cell (glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference) at scan rates 10–100 mV/s determines the electrochemical window (typically -2.0 to +2.5 V vs. Fc/Fc⁺). Ionic conductivity (~1–5 mS/cm at 25°C) is measured via impedance spectroscopy. Data normalization to viscosity (η) using Walden plots identifies ionicity deviations .
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, goggles) to prevent skin/eye contact. Spills should be neutralized with NaHCO₃ and absorbed via vermiculite. Waste disposal follows halogenated solvent guidelines: incineration with scrubbers for Br₂ capture. Acute toxicity (LD50 >2000 mg/kg in rats) suggests low biohazard risk, but chronic exposure studies are limited .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
